

3-Propoxyphenol physical and chemical properties

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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Propoxyphenol**

Introduction

3-Propoxyphenol, also known as m-propoxyphenol, is an aromatic organic compound belonging to the phenol ether family. Its structure consists of a benzene ring substituted with both a hydroxyl (-OH) group and a propoxy (-OCH₂CH₂CH₃) group at positions 1 and 3, respectively. This arrangement makes it one of three isomers of propoxyphenol, the others being 2-propoxyphenol (ortho) and 4-propoxyphenol (para). As a substituted phenol, its chemical behavior is influenced by the interplay of the electron-donating propoxy group and the activating, acidic hydroxyl group. This guide provides a detailed overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of **3-Propoxyphenol** are summarized below. While experimental data for some physical characteristics are not readily available in public literature, computed values from validated models provide reliable estimates.^[1]

Property	Value	Source
IUPAC Name	3-propoxyphenol	[2]
Synonyms	m-propoxyphenol, 1-hydroxy-3-propoxybenzene, 3-(n-propoxy)phenol	[1][2]
CAS Number	16533-50-9	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	Not specified; likely a liquid or low-melting solid at room temperature.	
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
Density	No data available	[1]
Solubility	No data available	[1]
pKa	No data available	
LogP (XLogP3)	2.6	[2]
Chemical Stability	Stable under recommended storage conditions.	[1]
Canonical SMILES	<chem>CCOC1=CC=CC(=C1)O</chem>	[2]
InChI	InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3	[2]
InChIKey	YYMPIPSWQOGUME-UHFFFAOYSA-N	[2]

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of **3-Propoxyphenol** are not widely published. However, standard methodologies used for characterizing similar phenolic compounds are applicable.

1. Determination of Melting Point:

- **Methodology:** Differential Scanning Calorimetry (DSC) is the modern standard. A small, weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an empty reference pan. The melting point is determined from the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
- **Alternative:** The capillary tube method, where a small amount of solid is packed into a capillary tube and heated in a calibrated apparatus (e.g., a Mel-Temp device), can also be used. The melting range is observed visually.

2. Determination of Boiling Point:

- **Methodology:** The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at the still head during a steady distillation) is recorded as the boiling point at the given atmospheric pressure. For high-boiling-point liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported with the corresponding pressure.

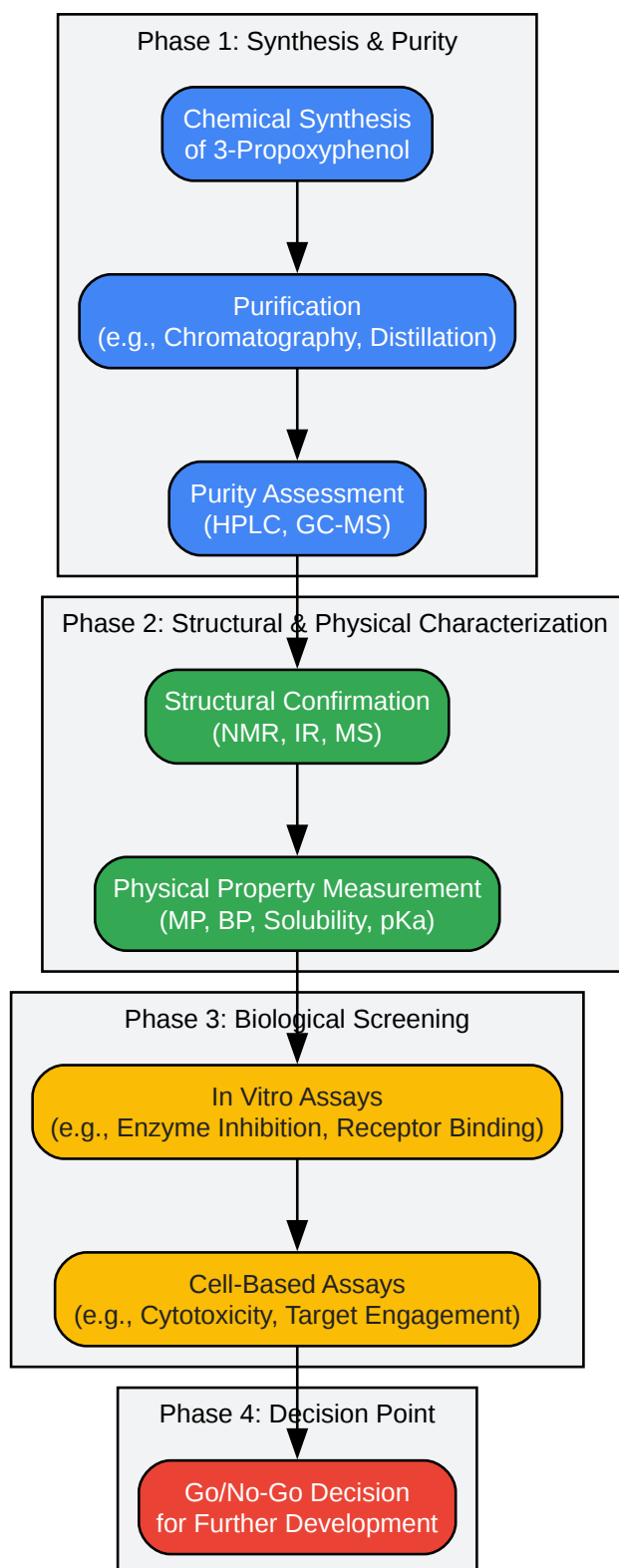
3. Spectroscopic Analysis (Structure Confirmation):

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: To confirm the proton environment. The spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the hydroxyl proton (a broad singlet), and the aliphatic protons of the propoxy group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen).
 - ^{13}C NMR: To identify the number of unique carbon environments. The spectrum should display nine distinct signals: four for the aromatic carbons (two substituted, two unsubstituted), and three for the propoxy group carbons.

- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the phenolic hydroxyl group. C-O stretching bands for the ether and phenol functionalities are expected around $1200\text{--}1300\text{ cm}^{-1}$ and $1000\text{--}1100\text{ cm}^{-1}$, respectively. Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS):
 - Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M^+) should be observed at m/z 152. Key fragments would likely arise from the loss of the propyl group or other characteristic cleavages of the ether linkage.

Logical Workflow Visualization

For a compound like **3-Propoxyphenol**, where extensive biological data may be lacking, a primary task for researchers is its initial characterization and screening. The following diagram illustrates a logical workflow for this process.



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Caption: Workflow for the characterization of a novel phenolic compound.

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References

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- 2. 3-Propoxyphenol | C9H12O2 | CID 11116239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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